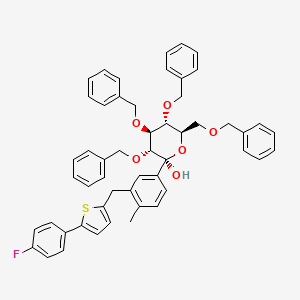
Dehydroxy Tetrabenzyloxy Canagliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroxy Tetrabenzyloxy Canagliflozin is a derivative of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is designed to enhance the pharmacological properties of Canagliflozin by modifying its chemical structure, potentially improving its efficacy and safety profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Tetrabenzyloxy Canagliflozin involves multiple steps, starting with the preparation of the core Canagliflozin structure. The key steps include:
Formation of the Core Structure: The core structure of Canagliflozin is synthesized through a series of reactions involving the coupling of a glucose derivative with a benzyl-protected phenyl group.
Dehydroxylation: The hydroxyl groups on the glucose moiety are selectively removed using reagents such as trifluoroacetic acid or other strong acids.
Tetrabenzyloxylation: The remaining hydroxyl groups are protected with benzyl groups using benzyl chloride and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroxy Tetrabenzyloxy Canagliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dehydroxy Tetrabenzyloxy Canagliflozin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on SGLT2 inhibitors.
Biology: Investigated for its potential effects on glucose metabolism and insulin sensitivity.
Medicine: Explored for its therapeutic potential in managing type 2 diabetes and related cardiovascular and renal outcomes.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Dehydroxy Tetrabenzyloxy Canagliflozin exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose from the renal tubular lumen, leading to increased glucose excretion in the urine. The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose metabolism and renal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Canagliflozin: The parent compound, used for managing type 2 diabetes.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose-lowering effects.
Ertugliflozin: A newer SGLT2 inhibitor with similar therapeutic applications.
Uniqueness
Dehydroxy Tetrabenzyloxy Canagliflozin is unique due to its modified structure, which may offer improved pharmacokinetic properties and reduced side effects compared to its parent compound, Canagliflozin. The presence of benzyl groups and the absence of hydroxyl groups potentially enhance its stability and bioavailability.
Propriétés
Formule moléculaire |
C52H49FO6S |
|---|---|
Poids moléculaire |
821.0 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C52H49FO6S/c1-37-22-25-44(30-43(37)31-46-28-29-48(60-46)42-23-26-45(53)27-24-42)52(54)51(58-35-41-20-12-5-13-21-41)50(57-34-40-18-10-4-11-19-40)49(56-33-39-16-8-3-9-17-39)47(59-52)36-55-32-38-14-6-2-7-15-38/h2-30,47,49-51,54H,31-36H2,1H3/t47-,49-,50+,51-,52+/m1/s1 |
Clé InChI |
OCIXNZRUZIALEI-WYCSEUNKSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O)CC7=CC=C(S7)C8=CC=C(C=C8)F |
SMILES canonique |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O)CC7=CC=C(S7)C8=CC=C(C=C8)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















